
JNJ-40411813
Übersicht
Beschreibung
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für JNJ-40411813 sind nicht umfassend dokumentiert. Die Synthese der Verbindung beinhaltet wahrscheinlich Standardverfahren der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, Katalysatoren und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft hauptsächlich die folgenden Arten von Reaktionen:
Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Butylgruppen.
Oxidation und Reduktion: Die Verbindung kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind:
Lösungsmittel: Dimethylsulfoxid (DMSO) wird üblicherweise als Lösungsmittel verwendet.
Katalysatoren: Verschiedene Katalysatoren können verwendet werden, um die Reaktionen zu erleichtern, abhängig vom jeweiligen Syntheseweg.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das bei den Reaktionen mit this compound entsteht, ist die Verbindung selbst, die eine 1-Butyl-3-Chlor-4-(4-Phenylpiperidin-1-yl)-1,2-Dihydropyridin-2-on-Struktur ist .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Psychiatrische Störungen: Es wird auf sein Potenzial zur Behandlung von Schizophrenie und ängstlicher Depression untersucht. .
Epilepsie: Die Verbindung wird auch auf ihr Potenzial zur Behandlung von Epilepsie untersucht.
Neurotransmittermodulation: this compound moduliert die Freisetzung von Glutamat, einem wichtigen Neurotransmitter im Gehirn.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 2 (mGlu2) wirkt. Dieser Rezeptor spielt eine Schlüsselrolle bei der Regulierung der Glutamatfreisetzung im Gehirn. Durch die Steigerung der Aktivität von mGlu2 trägt this compound dazu bei, die übermäßige Freisetzung von Glutamat zu normalisieren, die oft mit neurologischen Störungen wie Schizophrenie und Epilepsie verbunden ist .
Analyse Chemischer Reaktionen
Types of Reactions
JNJ-40411813 primarily undergoes the following types of reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorine and butyl groups.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent.
Catalysts: Various catalysts may be used to facilitate the reactions, depending on the specific synthetic route.
Major Products Formed
The major product formed from the reactions involving this compound is the final compound itself, which is a 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridin-2-one structure .
Wissenschaftliche Forschungsanwendungen
JNJ-40411813 has several scientific research applications, including:
Psychiatric Disorders: It is being studied for its potential to treat schizophrenia and anxious depression. .
Epilepsy: The compound is also being investigated for its potential use in treating epilepsy.
Neurotransmitter Modulation: this compound modulates the release of glutamate, an important neurotransmitter in the brain.
Wirkmechanismus
JNJ-40411813 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This receptor plays a key role in regulating the release of glutamate in the brain. By enhancing the activity of mGlu2, this compound helps to normalize the excessive release of glutamate, which is often associated with neurological disorders such as schizophrenia and epilepsy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Biphenylindanon A: Eine weitere Verbindung, die mGlu2-Rezeptoren moduliert.
Eglumegad: Eine Verbindung mit ähnlichen Anwendungen bei der Behandlung psychiatrischer Störungen.
LY-404,039: Ein weiterer mGlu2-Rezeptor-Modulator mit potenziellen therapeutischen Anwendungen.
Einzigartigkeit
Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, und seine orale Bioaktivität steigern sein therapeutisches Potenzial weiter .
Biologische Aktivität
JNJ-40411813, also known as ADX71149, is a novel compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and anxiety, by addressing both positive and negative symptoms without the side effects commonly associated with traditional antipsychotics.
This compound enhances the activity of mGluR2, a receptor implicated in various neuropsychiatric conditions. The compound exhibits specific pharmacological properties, including:
- EC50 Values :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption with a maximum concentration () of 938 ng/mL within 0.5 hours post-administration.
- Bioavailability : An absolute oral bioavailability of approximately 31% .
- Half-life : The elimination half-life () ranges from 19.4 to 34.2 hours across different doses .
Efficacy in Clinical Trials
Clinical studies have demonstrated that this compound can significantly impact cognitive functions and subjective awareness:
- In a phase I study, doses of 150 mg resulted in improved continuity of attention scores and ameliorated withdrawal symptoms associated with smoking .
- The compound was also shown to reduce ketamine-induced negative symptoms by approximately 43% .
Preclinical Studies
Preclinical evaluations have highlighted the potential of this compound in behavioral models predictive of antipsychotic efficacy. Key findings include:
- Sleep Architecture : this compound was found to suppress REM sleep while promoting deep sleep in rodent models, suggesting a potential role in regulating sleep patterns .
- Receptor Occupancy : Ex vivo studies indicated significant mGlu2 receptor occupancy with an effective dose (ED50) of 16 mg/kg when administered orally .
Clinical Observations
In clinical settings, this compound has shown promise in addressing the residual negative symptoms experienced by schizophrenia patients. A dosage regimen of 100 mg/day has been suggested for optimal therapeutic effects as an adjunctive treatment to existing antipsychotic medications .
Summary of Findings
The following table summarizes critical data regarding the biological activity and pharmacological profile of this compound:
Parameter | Value |
---|---|
EC50 (GTPγS Binding Assay) | 147 ± 42 nmol/L |
EC50 (Ca Mobilization) | 64 ± 29 nmol/L |
938 ng/mL at 0.5 h | |
Bioavailability | ~31% |
19.4 - 34.2 hours | |
ED50 (mGlu2 Receptor Occupancy) | 16 mg/kg (p.o.) |
Clinical Efficacy | Reduced negative symptoms by ~43% |
Eigenschaften
IUPAC Name |
1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGJHCDLQSAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032323 | |
Record name | ADX-71149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127498-03-6 | |
Record name | JNJ-40411813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-40411813 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ADX-71149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JNJ-40411813 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.